molecular formula C7H3BrFNO2 B12983486 7-Bromo-5-fluorobenzo[d]oxazol-2(3H)-one

7-Bromo-5-fluorobenzo[d]oxazol-2(3H)-one

Cat. No.: B12983486
M. Wt: 232.01 g/mol
InChI Key: RSYMGQRZGMFZGE-UHFFFAOYSA-N
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Description

7-Bromo-5-fluorobenzo[d]oxazol-2(3H)-one is a heterocyclic compound that contains both bromine and fluorine atoms. This compound is part of the benzoxazole family, which is known for its diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-fluorobenzo[d]oxazol-2(3H)-one typically involves the reaction of 5-fluoro-2-nitroaniline with bromine in the presence of a suitable catalyst. The reaction proceeds through a series of steps including nitration, bromination, and cyclization to form the benzoxazole ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-fluorobenzo[d]oxazol-2(3H)-one undergoes various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Typical reaction conditions involve the use of solvents such as dichloromethane, acetonitrile, and ethanol, along with catalysts like palladium and copper .

Major Products Formed

The major products formed from these reactions include various substituted benzoxazole derivatives, which can have different biological and chemical properties .

Scientific Research Applications

7-Bromo-5-fluorobenzo[d]oxazol-2(3H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7-Bromo-5-fluorobenzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-7-fluorobenzo[d]oxazol-2-amine
  • Benzo[d]thiazole-2-thiol derivatives

Uniqueness

7-Bromo-5-fluorobenzo[d]oxazol-2(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C7H3BrFNO2

Molecular Weight

232.01 g/mol

IUPAC Name

7-bromo-5-fluoro-3H-1,3-benzoxazol-2-one

InChI

InChI=1S/C7H3BrFNO2/c8-4-1-3(9)2-5-6(4)12-7(11)10-5/h1-2H,(H,10,11)

InChI Key

RSYMGQRZGMFZGE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC(=O)O2)Br)F

Origin of Product

United States

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